![molecular formula C19H20N2O5S B2422562 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955747-65-6](/img/structure/B2422562.png)
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds that have been extensively studied for their pharmacological properties . It is structurally related to sigma-2 receptor selective ligands and dopamine D3 receptor antagonists .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves derivatization of the arylamide moiety and the tetrahydroisoquinoline substructure . A two-step procedure has been developed that includes an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3,4-tetrahydroisoquinoline core with an acetyl group at the 2-position and a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide group .Chemical Reactions Analysis
The biotransformation of similar substrates has been observed via reduction, oxidation, hydroxylation, and N-oxidation reactions with different microorganisms . Derivatization of the arylamide moiety and the tetrahydroisoquinoline substructure can lead to compounds with markedly improved selectivities and affinities .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed a series of compounds related to the mentioned sulfonamide, focusing on their synthesis and biological evaluation against various enzymes and microbial species. The study by M. Irshad et al. (2019) discusses the design, synthesis, and evaluation of sulfonamides possessing a 1,4-benzodioxane nucleus, highlighting their moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) but notably good activity against lipoxygenase. This research underscores the compounds' potential as therapeutic agents due to their antimicrobial activities and hemolytic profiles, suggesting a promising avenue for developing new medications (M. Irshad et al., 2019).
Enzyme Inhibitory Potential
Another area of interest is the enzyme inhibitory potential of these compounds. A study by M. Abbasi et al. (2019) investigates new sulfonamides with benzodioxane and acetamide moieties for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), revealing substantial activity against yeast α-glucosidase and weaker against AChE. The research aligns with the interest in finding novel therapeutic agents for treating diseases related to enzyme dysregulation, offering insights into the structure-activity relationships of these compounds (M. Abbasi et al., 2019).
Molecular Docking Studies
The role of molecular docking in evaluating the biological activity of sulfonamide derivatives is critical. Studies have demonstrated that these compounds exhibit inhibitory activities against crucial enzymes, providing a foundation for the development of new drugs. For example, the work presented by M. Irshad et al. (2016) includes molecular docking studies that correlate with experimental data, offering a comprehensive approach to understanding the mechanism of action of these compounds at the molecular level (M. Irshad et al., 2016).
Advanced Synthesis Techniques
The exploration of advanced synthesis techniques for producing these compounds is crucial for their application in medicinal chemistry. Research by Chafika Bougheloum et al. (2013) on the synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide using H6P2W18O62 as an acidic solid catalyst represents a significant advancement in the field. This study not only provides a novel method for synthesizing sulfonamide derivatives but also offers detailed insights into their molecular and crystal structures, contributing to the broader understanding of their chemical properties (Chafika Bougheloum et al., 2013).
Mechanism of Action
Future Directions
The future directions in the study of this compound and similar 1,2,3,4-tetrahydroisoquinoline derivatives could involve further exploration of their pharmacological properties, development of more efficient synthesis methods, and investigation of their potential applications in medical and pharmaceutical fields .
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)21-7-6-14-2-3-16(10-15(14)12-21)20-27(23,24)17-4-5-18-19(11-17)26-9-8-25-18/h2-5,10-11,20H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQKKIXRVWHJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2422480.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide](/img/structure/B2422481.png)
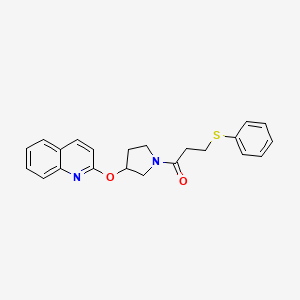

![(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride](/img/structure/B2422485.png)
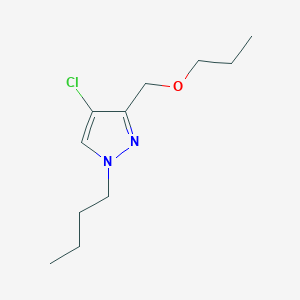
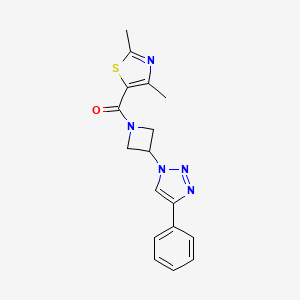
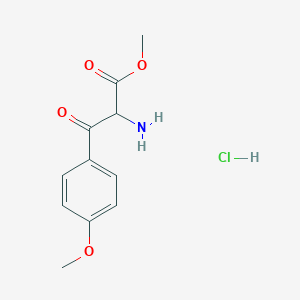
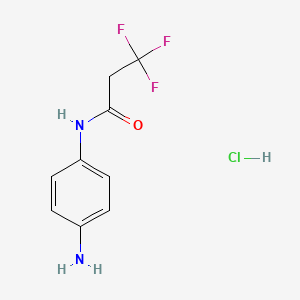
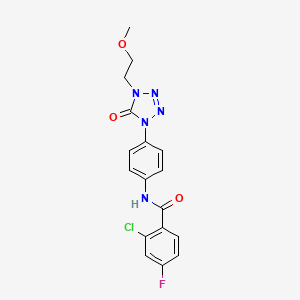
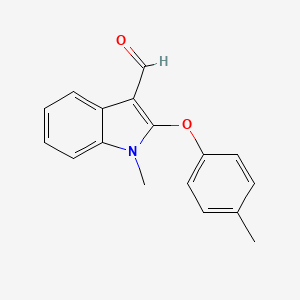
![2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2422499.png)
